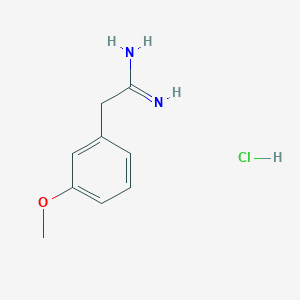

2-(3-Methoxyphenyl)ethanimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEULXLHQMAHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-98-5 | |

| Record name | Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Navigating the Amidine Landscape: A Technical Guide to Synthesis and Biological Screening for Drug Discovery

Introduction: The Amidine Moiety - A Privileged Scaffold in Medicinal Chemistry

The amidine functional group, characterized by the RC(NR)NR₂ structure, stands as a cornerstone in modern medicinal chemistry.[1] Its basicity, ability to participate in hydrogen bonding, and capacity to mimic protonated amines make it a versatile pharmacophore for engaging a wide array of biological targets.[2] Amidine-containing compounds have demonstrated a remarkable breadth of therapeutic potential, with applications ranging from antimicrobial and antiviral agents to enzyme inhibitors and receptor modulators.[3][4] This guide provides an in-depth exploration of the synthesis of novel amidine compounds and a comprehensive framework for their subsequent biological screening, designed to empower researchers in their quest for new therapeutic leads.

The inherent value of the amidine scaffold lies in its ability to interact with biological macromolecules through various mechanisms. These include binding to the minor groove of DNA, disrupting bacterial membranes, and inhibiting key enzymes.[3] Furthermore, the amidine group can serve as a bioisosteric replacement for other functional groups, offering a strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound.[2][5] However, the strong basicity of amidines can also present challenges, such as poor oral bioavailability. This has led to the development of innovative prodrug strategies, where the amidine functionality is masked to improve absorption and is later revealed in vivo to exert its therapeutic effect.[6][7][8][9]

This technical guide will navigate the critical steps from initial compound synthesis to biological evaluation, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for a successful drug discovery campaign centered on novel amidine compounds.

Part 1: Synthesis of a Novel Amidine Library

A robust and diverse library of amidine compounds is the essential starting point for any screening campaign. The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles and represents a foundational technique for constructing such a library.[5][8][10]

Workflow for Amidine Synthesis via the Pinner Reaction

The following diagram illustrates the key stages involved in the synthesis of an amidine library, starting from a diverse set of nitrile precursors.

Sources

- 1. High-throughput Enzyme Screening [creative-enzymes.com]

- 2. Enhanced SAR maps: expanding the data rendering capabilities of a popular medicinal chemistry tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. marinbio.com [marinbio.com]

- 4. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. lifescienceglobal.com [lifescienceglobal.com]

- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis. The central hypothesis posits that this compound functions as an inhibitor of nitric oxide synthase (NOS), with potential selectivity for inducible (iNOS) and neuronal (nNOS) isoforms. This guide will delve into the rationale for this hypothesis, the biochemical context of NOS inhibition, and detailed experimental protocols to validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a chemical compound with the formula C₉H₁₃ClN₂O[1]. Its structure features a methoxyphenyl group linked to an ethanimidamide moiety. While this specific molecule is commercially available for research purposes, there is a notable lack of published literature detailing its biological activity or mechanism of action[1]. However, the presence of the imidamide functional group provides a strong basis for inferring a potential pharmacological target.

| Compound Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| CAS Number | 6487-98-5 | [1] |

| Appearance | Solid | [1] |

A Hypothesized Mechanism of Action: Nitric Oxide Synthase Inhibition

Based on the known biological activities of structurally related imidamide derivatives, a compelling hypothesis is that this compound acts as an inhibitor of nitric oxide synthase (NOS)[2][3].

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. It is synthesized by a family of three NOS isoenzymes:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense and inflammation.

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is responsible for the production of NO that regulates vascular tone and blood pressure.

Selective inhibition of nNOS and iNOS is a therapeutic strategy for various disorders, including neurodegenerative diseases and chronic inflammatory conditions, while sparing the crucial homeostatic functions of eNOS. Research on other imidamide-containing compounds has demonstrated their potential as selective inhibitors of iNOS and nNOS[2]. The proposed mechanism involves the imidamide moiety interacting with the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The Role of the Methoxyphenyl Group

The 3-methoxyphenyl group in this compound is likely to influence the compound's pharmacokinetic and pharmacodynamic properties. Methoxyphenyl moieties are common in biologically active compounds and can contribute to target binding, membrane permeability, and metabolic stability[4][5]. This structural feature could play a role in the compound's potency and selectivity towards different NOS isoforms.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound within the context of the nitric oxide signaling pathway.

Caption: Hypothesized inhibition of the iNOS pathway by this compound.

Experimental Protocols for Mechanism Validation

To test the hypothesis that this compound is a nitric oxide synthase inhibitor, the following experimental workflow is proposed.

In Vitro NOS Inhibition Assay

This assay directly measures the enzymatic activity of the three NOS isoforms in the presence of the test compound.

Objective: To determine the IC₅₀ values of this compound for nNOS, iNOS, and eNOS.

Materials:

-

Recombinant human nNOS, iNOS, and eNOS enzymes

-

L-[³H]Arginine

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, BH₄, and calmodulin (for nNOS and eNOS).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the respective NOS enzyme and L-[³H]Arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate the product, L-[³H]Citrulline, from the unreacted L-[³H]Arginine using cation exchange resin.

-

Quantify the amount of L-[³H]Citrulline produced using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide in a cellular context.

Objective: To evaluate the effect of this compound on nitric oxide production in stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

This compound

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add the Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Experimental Workflow Diagram

Caption: A proposed experimental workflow to validate the hypothesized mechanism of action.

Concluding Remarks

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural analogy to known nitric oxide synthase inhibitors provides a strong foundation for a working hypothesis. The proposed experimental protocols offer a clear path to validating this hypothesis and elucidating the pharmacological profile of this compound. Further research into this and other imidamide derivatives could lead to the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders.

References

- Carrion, M. D., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. [Link]

- Camacho, M. E., et al. (2018). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 56(10), 967-977. [Link]

- MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1534. [Link]

Sources

Discovery and synthesis of novel ethanimidamide derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Ethanimidamide Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Ethanimidamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. The ethanimidamide moiety, a derivative of the simplest amidine, acetamidine, represents a privileged scaffold that offers significant strategic advantages in drug design.[1] Its utility stems primarily from its role as a bioisostere, a chemical substituent that can replace another functional group while retaining or enhancing biological activity.[2][3] Ethanimidamides are effective bioisosteric substitutes for amides, guanidines, and classical cationic heads, offering unique physicochemical properties such as planarity, hydrogen-bond-forming capacity, and modulated basicity.[4] This allows for the rational design of molecules with improved metabolic stability, enhanced target affinity, and novel intellectual property positions.[2][3][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel ethanimidamide derivatives. We will move beyond simple recitation of protocols to explore the causal logic behind experimental choices, offering field-proven insights into synthetic strategy, purification, characterization, and potential therapeutic applications.

Part 1: Strategic Synthesis of Ethanimidamide Derivatives

The synthesis of the ethanimidamide core can be approached through several strategic routes. The choice of method is dictated by factors such as the nature of the desired substituents, required scale, functional group tolerance, and available starting materials.

The Pinner Synthesis: The Classic Approach and Its Modern Context

The Pinner reaction is the most established method for converting nitriles into amidines.[6] It is a two-step process that involves the acid-catalyzed addition of an alcohol to a nitrile to form a Pinner salt (an imidate ester hydrochloride), followed by reaction with ammonia or an amine to yield the desired amidine.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The first step is highly sensitive to water, which would hydrolyze the nitrile or the intermediate imidate ester. Therefore, rigorous exclusion of moisture using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) is critical for success.[6]

-

Acid Catalyst: Gaseous hydrogen chloride (HCl) is the traditional catalyst. Its high reactivity ensures the efficient formation of the Pinner salt.

-

Amine Addition: The second step involves nucleophilic attack by an amine on the imidate. Using ammonium chloride or a primary/secondary amine allows for the synthesis of unsubstituted, N-monosubstituted, or N,N-disubstituted ethanimidamides, respectively.

Diagram 1: Pinner Synthesis Workflow A high-level overview of the classic Pinner reaction for amidine synthesis.

Expected Characterization Data for N-(4-bromophenyl)ethanimidamide hydrochloride

The following table summarizes the expected analytical data used to confirm the structure of the example compound.

Table 2: Analytical Data for N-(4-bromophenyl)ethanimidamide hydrochloride

| Analysis Type | Expected Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.5 (br s, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.8 Hz, 2H), 2.35 (s, 3H) | Broad singlet for -NH₂ protons; two doublets for the A-A'B-B' system of the 4-bromophenyl ring; singlet for the methyl (-CH₃) group. |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.5, 138.1, 132.2, 122.5, 118.0, 19.5 | Signals correspond to the imidamide carbon (C=N), the four distinct carbons of the aromatic ring, and the methyl carbon. |

| HRMS (ESI) | m/z calculated for C₈H₁₀BrN₂ [M+H]⁺: 213.0022 | The high-resolution mass confirms the elemental composition of the protonated molecule, providing strong evidence of its identity. |

Part 4: Applications and Future Directions in Drug Discovery

The true value of synthesizing novel ethanimidamide derivatives lies in their potential as therapeutic agents. The amidine functional group is a key pharmacophore in a wide range of biologically active molecules, including agents that are antibacterial, antifungal, antiparasitic, and antiproliferative. [7][8][9]

-

Anticancer Agents: Novel amidine derivatives have shown potent activity as topoisomerase I inhibitors, outperforming reference drugs like doxorubicin in certain cancer cell lines. [7]The planar nature of the amidine group can facilitate interactions with DNA or enzyme active sites. [9]* Antimicrobial Agents: The cationic nature of protonated amidines allows them to interact with negatively charged bacterial cell membranes, making them promising scaffolds for new antibiotics. [8]This is particularly relevant in the fight against antimicrobial resistance.

-

Enzyme Inhibition: Specific ethanimidamide derivatives have been developed as highly selective inhibitors of enzymes like human inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases. [10]

Pharmacokinetic and Pharmacodynamic Considerations

When developing these derivatives as drugs, it is crucial to consider their pharmacokinetic (PK) and pharmacodynamic (PD) properties. [11][12][13]

-

Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). [14]The ethanimidamide group can influence a molecule's solubility, membrane permeability, and metabolic stability. Replacing a metabolically labile amide with a more robust amidine can significantly improve a drug's half-life. [5]* Pharmacodynamics (PD): This describes what the drug does to the body, i.e., its mechanism of action at the molecular level. [12][13]The design of novel derivatives should aim to optimize interactions with the biological target to enhance potency and selectivity.

The iterative process of synthesis, characterization, biological testing, and PK/PD profiling is the cornerstone of modern drug discovery, and the ethanimidamide scaffold provides a versatile and powerful platform for this endeavor.

References

- Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC Source: PubMed Central URL:[Link]

- Title: Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers.

- Title: Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]

- Title: The Synthesis of Amide and its Bioisosteres Source: Bentham Science URL:[Link]

- Title: Ester and Amide Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

- Title: Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase Source: PubMed URL:[Link]

- Title: Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties Source: Frontiers in Chemistry URL:[Link]

- Title: Acetamidine hydrochloride - Wikipedia Source: Wikipedia URL:[Link]

- Title: AMIDE DERIVATIVES - Patent 0915093 Source: FreeP

- Title: Ethanamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents Source: Google Patents URL

- Title: Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC Source: PubMed Central URL:[Link]

- Title: Novel amidines and analogues as promising agents against intracellular parasites: a systematic review Source: PubMed Central URL:[Link]

- Title: Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC Source: PubMed Central URL:[Link]

- Title: Novel synthesis of nicotinamide derivatives of cytotoxic properties Source: PubMed URL:[Link]

- Title: An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters Source: Thieme Synthesis URL:[Link]

- Title: The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) Source: PubMed URL:[Link]

- Title: Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities Source: PubMed URL:[Link]

- Title: Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same - Google Patents Source: Google Patents URL

- Title: NMR-spectroscopic analysis of mixtures: from structure to function - PMC Source: PubMed Central URL:[Link]

- Title: Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management Source: Longdom Publishing URL:[Link]

- Title: Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents Source: Google Patents URL

- Title: Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs Source: MDPI URL:[Link]

- Title: Overview of Pharmacodynamics - Clinical Pharmacology Source: MSD Manuals URL:[Link]

- Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL:[Link]

- Title: Pharmacodynamics - StatPearls Source: NCBI Bookshelf URL:[Link]

- Title: Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC Source: PubMed Central URL:[Link]

- Title: LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites Source: MDPI URL:[Link]

- Title: NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I Source: PubMed URL:[Link]

Sources

- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 8. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 13. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Methoxyphenyl Amidines: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a cornerstone in modern medicinal chemistry. Its unique electronic and steric properties make it a versatile pharmacophore and a valuable bioisosteric replacement for the ubiquitous amide bond, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This guide focuses specifically on the methoxyphenyl amidine scaffold, a privileged structural motif found in a range of biologically active agents. The methoxy substituent provides a key handle for modulating electronic properties and metabolic stability, making this class of compounds particularly attractive for drug discovery.

This document provides an in-depth exploration of the chemical space of methoxyphenyl amidines, intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical protocols. We will delve into robust synthetic methodologies, from the classical Pinner reaction to modern catalytic approaches, providing detailed, field-tested protocols. Furthermore, we will cover the essential spectroscopic techniques for structural elucidation and discuss the diverse applications of these compounds as enzyme inhibitors and receptor ligands, grounded in authoritative literature.

Part 1: The Strategic Importance of the Amidine Scaffold in Medicinal Chemistry

The Amidine Functional Group: Structure and Properties

Amidines are nitrogen analogues of carboxylic acids and amides, containing two nitrogen atoms in place of the oxygen atoms.[3] They are strong bases due to the delocalization of the positive charge across the N-C-N system in their protonated form, the amidinium ion. This basicity is a critical feature, influencing solubility, receptor binding interactions (through salt-bridge formation), and pharmacokinetic properties. The ability to exist in both neutral and protonated states under physiological conditions allows them to serve as versatile hydrogen bond donors and acceptors.

Methoxyphenyl Amidines as Privileged Scaffolds

The incorporation of a methoxyphenyl group onto the amidine core introduces several advantageous features. The methoxy group is an electron-donating group that can influence the pKa of the amidine. Its position on the phenyl ring (ortho, meta, or para) allows for fine-tuning of the molecule's electronic and conformational properties. Furthermore, the methoxy group is a common site for metabolic O-demethylation by cytochrome P450 enzymes.[4] While this can be a metabolic liability, it also presents an opportunity for designing prodrugs or for creating "soft spots" to control metabolic clearance. Several methoxy-substituted amidine derivatives have shown significant antiproliferative and antioxidant activity.[5]

The Amidine as a Bioisostere of the Amide Bond

One of the most powerful applications of the amidine group in drug design is its role as a bioisostere for the amide bond.[1][6] The amide functional group is present in approximately 25% of all pharmaceuticals but is often susceptible to enzymatic hydrolysis by proteases and amidases, limiting oral bioavailability and in vivo half-life.[7] Bioisosteric replacement of the amide with an amidine can confer resistance to this hydrolysis while mimicking the parent amide's ability to engage in crucial hydrogen bonding interactions.[1][8][9]

Below is a diagram illustrating this critical bioisosteric relationship.

Caption: Amidine as a bioisostere for the amide bond.

Part 2: Synthetic Strategies for Accessing Methoxyphenyl Amidines

The synthesis of amidines has a rich history, with numerous methods developed over the years.[3] The choice of method depends on the desired substitution pattern, substrate tolerance, and scale.

Classical Approach: The Pinner Reaction

First described by Adolf Pinner in 1877, the Pinner reaction remains a reliable and widely used method for synthesizing amidines from nitriles.[10][11] The reaction proceeds in two main steps: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by reaction of this intermediate with an amine to yield the target amidine.[12][13]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Pinner salts are highly reactive intermediates that will readily react with water to form an ester, which is a common side product.[11][12]

-

Temperature Control: Low temperatures (typically 0 °C) are crucial during the formation of the Pinner salt. These intermediates are thermodynamically unstable and can rearrange into amides at higher temperatures.[11]

-

Acid Catalyst: Gaseous hydrogen chloride is the classic acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[12]

This protocol describes the synthesis starting from benzonitrile and p-anisidine.

Step 1: Formation of the Pinner Salt (Ethyl benzimidate hydrochloride)

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Add anhydrous diethyl ether (100 mL) to the flask, followed by benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (4.6 g, 0.1 mol).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will begin to form.

-

Continue bubbling HCl for approximately 1-2 hours until the reaction mixture is saturated and precipitation is complete.

-

Seal the flask and store it in a refrigerator overnight to ensure complete formation of the salt.

-

Collect the white crystalline Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under vacuum.

Step 2: Formation of the Amidine

-

In a separate flask, dissolve the dried Pinner salt (18.5 g, 0.1 mol) in anhydrous ethanol (150 mL) at room temperature.

-

Add a solution of p-anisidine (4-methoxyaniline) (12.3 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise to the stirred Pinner salt solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid and unreacted starting materials.

-

Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford N-(4-methoxyphenyl)benzamidine as a crystalline solid.

Modern Catalytic Methods

While the Pinner reaction is robust, it requires stoichiometric amounts of strong acid and strictly anhydrous conditions. Modern organic synthesis has seen the development of milder, more functional-group-tolerant catalytic methods.

-

Copper-Catalyzed Synthesis: Copper salts, such as Cu(OTf)₂, can catalyze the three-component coupling of terminal alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines.[14] Another approach involves the copper-catalyzed nucleophilic addition of amines to nitriles.[15]

-

Palladium-Catalyzed Synthesis: Palladium-diphosphine catalysts can be used to synthesize amidines via the insertion of isocyanides into aryl halides in the presence of an amine nucleophile.[16] This method is particularly useful for building complex, highly substituted amidines.

Below is a workflow for a generalized catalytic synthesis.

Caption: Generalized workflow for catalytic amidine synthesis.

Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly efficient for building molecular diversity. Iodine-catalyzed three-component reactions of isocyanides, aldehydes, and amines provide a facile route to α-amino amidines with high atom economy and structural diversity.[17] This approach is ideal for rapidly generating libraries of methoxyphenyl amidine derivatives for screening.

Part 3: Physicochemical and Spectroscopic Characterization

Unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic methods is typically employed.

Spectroscopic Identification

A standard workflow for characterization ensures the identity and purity of the target methoxyphenyl amidine.

| Technique | Key Observables for Methoxyphenyl Amidines | Purpose |

| ¹H NMR | - Aromatic protons of the methoxyphenyl ring (typically 6.8-7.5 ppm).- Singlet for the methoxy (-OCH₃) protons (around 3.8 ppm).- Broad signals for N-H protons (can be exchanged with D₂O).- Signal for the amidine C-H proton if present. | Confirms proton environment and structural connectivity.[18] |

| ¹³C NMR | - Signal for the amidine carbon (C=N) typically in the 150-165 ppm range.- Aromatic carbon signals.- Signal for the methoxy (-OCH₃) carbon around 55 ppm. | Identifies all unique carbon atoms in the molecule.[18] |

| FT-IR | - Strong C=N stretching vibration around 1640-1680 cm⁻¹.- N-H stretching vibrations (broad) around 3100-3500 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹. | Identifies key functional groups.[19] |

| HRMS | - Provides the exact mass of the molecular ion ([M+H]⁺). | Confirms the elemental composition and molecular formula.[20] |

Protocol: Standard Characterization Workflow

-

Initial Purity Assessment: Obtain a melting point for crystalline solids. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.[21]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample.

-

Infuse into a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.

-

-

Infrared Spectroscopy:

-

Acquire an FT-IR spectrum of the solid sample (using ATR) or as a thin film.

-

Part 4: Applications in Drug Discovery and Chemical Biology

The methoxyphenyl amidine scaffold is prevalent in compounds with a wide range of biological activities, making it a focal point for drug discovery programs.[3][15][22]

Methoxyphenyl Amidines as Receptor Ligands

The basicity and hydrogen bonding capacity of the amidine group make it an excellent pharmacophore for interacting with receptor binding pockets.

-

Melatonin Receptors: 3-Methoxyphenylpropyl amide derivatives have been identified as selective ligands for the type 2 melatonin receptor with subnanomolar affinities.[4] While these are amides, the successful template suggests that the corresponding amidine bioisosteres would be a logical next step for exploration.

-

Opioid Receptors: The development of G protein biased μ opioid receptor ligands, which may offer safer pain treatment, often involves nitrogen-containing scaffolds that could include amidine moieties.[23][24]

-

Glutamate Receptors: A negative allosteric modulator (NAM) for the mGlu₃ receptor, ML337, incorporates a (4-methoxyphenyl)ethynyl moiety, highlighting the utility of the methoxyphenyl group in CNS-penetrant ligands.[25]

Methoxyphenyl Amidines as Enzyme Inhibitors and Antimicrobial Agents

The ability of the protonated amidinium group to mimic a protonated arginine or lysine side chain allows these compounds to act as effective enzyme inhibitors, particularly for proteases. Furthermore, the scaffold has demonstrated broad-spectrum antimicrobial activity.

-

Antiproliferative Activity: Methoxy-substituted benzimidazole amidines have shown potent antiproliferative effects against human cancer cell lines, with some compounds exhibiting IC₅₀ values in the single-digit micromolar range.[5] Heterocyclic diamidines are known to act as DNA minor groove binders, which is a potential mechanism for their cytotoxic effects.[26]

-

Antimicrobial Potential: The amidine functional group is a key component in many antimicrobial agents.[22] Methoxy-substituted amidines have been investigated for their activity against various pathogens.[5]

-

Anti-inflammatory and Analgesic Activity: Various amidine derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, with several compounds showing significant activity in preclinical models.[27][28]

Conclusion and Future Outlook

The chemical space of methoxyphenyl amidines represents a fertile ground for the discovery of novel therapeutics. The combination of the versatile amidine functional group and the tunable properties of the methoxyphenyl ring provides a robust platform for medicinal chemists. Established synthetic routes like the Pinner reaction, complemented by modern catalytic and multicomponent strategies, allow for the efficient construction of diverse chemical libraries. As our understanding of disease biology deepens, the strategic application of these privileged scaffolds, guided by the principles of bioisosterism and structure-based design, will undoubtedly continue to yield promising new drug candidates.

References

- Wikipedia. Pinner reaction. [Link]

- NROChemistry. Pinner Reaction. [Link]

- SynArchive. Pinner Reaction. [Link]

- Organic Chemistry Portal. Synthesis of amidines. [Link]

- Szilvási, T., & Kégl, T. (2015). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Molecules, 20(9), 15729–15743. [Link]

- Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12286–12327. [Link]

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

- Yang, Z., et al. (2024). The Synthesis of Amide and its Bioisosteres. Mini-Reviews in Organic Chemistry, 22. [Link]

- Guchhait, S. K., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2039–2045. [Link]

- ResearchGate.

- Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12286–12327. [Link]

- ACS Publications. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

- Hypha Discovery Blogs.

- Güneş, S., & Tuncel, A. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

- He, C., et al. (2011). 3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands: characterization of physicochemical and pharmacokinetic properties. Xenobiotica, 41(4), 292-300. [Link]

- de Oliveira, R. B., et al. (2019). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, 30(8), 1595-1614. [Link]

- Google P

- PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]

- ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]

- Glavač, N., et al. (2017). Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. Medicinal Chemistry Research, 26, 2035–2048. [Link]

- ResearchGate. New single step route for efficient synthesis of amidine containing molecules. [Link]

- González-Gálvez, D., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 88(24), 17359–17367. [Link]

- PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. [Link]

- ResearchGate. X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N'-di(2-methoxyphenyl)formamidine. [Link]

- Bioorganic & Medicinal Chemistry. Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties. [Link]

- PubChem. (4-Methoxyphenylmethyl)amide. [Link]

- Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

- Chen, C., et al. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, (3-methoxythiophen-2-yl)methylamine (TRV130), for the treatment of acute severe pain. Journal of Medicinal Chemistry, 56(20), 8019–8031. [Link]

- Felts, A. S., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

- Al-Mokyna, F. H., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1301, 137356. [Link]

- Sondhi, S. M., et al. (2007). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(9), 3334-3344. [Link]

- Benyhe, S., et al. (2013). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Pharmacology Biochemistry and Behavior, 103(3), 448-456. [Link]

- ResearchGate. The replacement of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine improves the selectivity for 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. [Link]

- ResearchGate. (PDF) Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. [Link]

- PubMed. Reconciling intrinsic properties of activating TNF receptors by native ligands versus synthetic agonists. [Link]

- Šupljika, F., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(18), 4253. [Link]

- Mobli, M., & Macnaughtan, M. A. (2016). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 32, 1-9. [Link]

- ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis)

- Gáspár, A., et al. (2007). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1105–1114. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands: characterization of physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. synarchive.com [synarchive.com]

- 14. Amidine synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Research Applications of 4-Hydroxyphenyl-β-D-glucopyranoside (β-Arbutin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Cosmetic Ingredient

4-Hydroxyphenyl-β-D-glucopyranoside, commonly known as β-Arbutin, is a naturally occurring glycosylated hydroquinone found in various plants, most notably the bearberry (Arctostaphylos uva-ursi).[1] While widely recognized for its application in the cosmetics industry as a skin-lightening agent, its potential as a research tool and therapeutic agent extends further. This technical guide provides an in-depth exploration of β-Arbutin's core mechanism of action, potential research applications, and detailed experimental protocols for its investigation. We will also draw comparisons with its synthetic stereoisomer, α-Arbutin, and the controversial parent compound, hydroquinone, to provide a comprehensive perspective for researchers in drug discovery and development.

Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of β-Arbutin is crucial for its effective application in research settings.

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxyphenyl-β-D-glucopyranoside | [1] |

| CAS Number | 497-76-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₇ | [1] |

| Molecular Weight | 272.25 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Water-soluble, soluble in ethanol and propylene glycol.[1][4][5] | [1][4][5] |

| Stability | Stable under standard storage conditions but can degrade with exposure to light and high temperatures.[2] It is more prone to oxidation than α-Arbutin.[6] | [2][6] |

Core Mechanism of Action: Inhibition of Tyrosinase

The primary and most studied biological activity of β-Arbutin is its ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin.[1][7] Melanin synthesis, or melanogenesis, is a complex pathway initiated by the oxidation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.

β-Arbutin's structural similarity to tyrosine allows it to act as a competitive inhibitor, binding to the active site of the tyrosinase enzyme.[7] This competitive inhibition reduces the production of melanin, leading to a lightening effect on the skin.[7] It is important to note that β-Arbutin inhibits tyrosinase activity without affecting the expression of the tyrosinase gene.[8]

Comparative Analysis: β-Arbutin vs. α-Arbutin vs. Hydroquinone

For researchers, selecting the appropriate compound is paramount. Here's a comparative overview:

| Compound | Efficacy | Stability | Safety Profile | Key Considerations |

| β-Arbutin | Moderate | Less stable than α-Arbutin, sensitive to heat and UV.[9] | Generally considered safe for topical use.[10] Can be hydrolyzed to hydroquinone by skin microflora. | Naturally occurring. Efficacy can be dose-dependent, with higher concentrations potentially leading to paradoxical hyperpigmentation.[10] |

| α-Arbutin | High (up to 10 times more potent than β-Arbutin)[9][11] | More stable to heat and light.[9][12] | Considered a safer alternative to hydroquinone with a lower risk of irritation.[12][13] | Synthetically produced via enzymatic synthesis.[9] Binds more efficiently to tyrosinase.[12] |

| Hydroquinone | Very High | Prone to oxidation. | Concerns about cytotoxicity, potential carcinogenicity, and risk of ochronosis.[13][14] Banned in some regions for cosmetic use. | The "gold standard" for skin lightening but with significant safety concerns.[14][15] |

Potential Research Applications

Beyond its established role in dermatology and cosmetics, β-Arbutin presents several avenues for further research:

-

Hyperpigmentation Disorders: In-depth studies on its efficacy and safety for treating various hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, are warranted.[10][16] Clinical trials have shown its potential in treating chloasma.[16]

-

Antioxidant Properties: β-Arbutin exhibits antioxidant activity by scavenging free radicals.[4] Research into its potential to mitigate oxidative stress-related skin damage could unveil new applications.[17][18][19]

-

Anti-inflammatory Effects: Preliminary studies suggest that arbutin possesses anti-inflammatory properties.[20] Investigating its mechanism in modulating inflammatory pathways could be a promising research direction.

-

Drug Delivery Systems: Developing novel formulations to enhance the stability and skin penetration of β-Arbutin could improve its therapeutic efficacy.[21]

-

Combination Therapies: Exploring the synergistic effects of β-Arbutin with other depigmenting agents or therapeutic modalities, such as laser therapy, could lead to more effective treatment protocols.[21]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol provides a method to assess the inhibitory effect of β-Arbutin on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

β-Arbutin

-

Potassium Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 30 U/mL.[22]

-

Prepare an 8 mM L-DOPA solution in phosphate buffer.[22]

-

Prepare a stock solution of β-Arbutin in phosphate buffer and create serial dilutions to achieve a range of final assay concentrations (e.g., 250, 1000, 4000 µM).[23]

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 40 µL of tyrosinase solution and 40 µL of each β-Arbutin dilution.

-

Control well (enzyme activity): Add 40 µL of tyrosinase solution and 40 µL of phosphate buffer.

-

Blank well (substrate auto-oxidation): Add 80 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[22]

-

Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells.[22]

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Calculation:

-

Calculate the rate of reaction (change in absorbance over time).

-

Determine the percentage of inhibition for each β-Arbutin concentration using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

-

Plot the % inhibition against the concentration of β-Arbutin to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).

-

Cell-Based Melanin Content Assay (B16-F10 Melanoma Cells)

This protocol assesses the effect of β-Arbutin on melanin production in a cellular context.

Materials:

-

B16-F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

β-Arbutin

-

NaOH (1N)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.[24]

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of β-Arbutin (e.g., up to 1000 µM) for a specified period (e.g., 72 hours).[25] Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Melanin Measurement: Measure the absorbance of the lysate at 405 nm. The absorbance is proportional to the melanin content.

-

Data Analysis: Normalize the melanin content to the total protein content (which can be determined using a BCA protein assay) to account for any effects on cell proliferation. Express the results as a percentage of the untreated control.

Conclusion and Future Directions

4-Hydroxyphenyl-β-D-glucopyranoside (β-Arbutin) is a multifaceted molecule with significant potential for research and development. Its well-characterized mechanism as a tyrosinase inhibitor provides a solid foundation for its application in studying melanogenesis and developing treatments for hyperpigmentation disorders. While its efficacy may be lower than its synthetic counterpart, α-Arbutin, and the potent but controversial hydroquinone, its natural origin and favorable safety profile make it an attractive candidate for further investigation.

Future research should focus on elucidating its potential anti-inflammatory and antioxidant mechanisms, developing advanced drug delivery systems to enhance its stability and efficacy, and conducting well-designed clinical trials to explore its therapeutic benefits in a broader range of dermatological conditions. For scientists and drug development professionals, β-Arbutin represents a valuable tool for both basic research and the development of safer and effective therapeutic agents.

References

- Wikipedia. Arbutin. [Link]

- Springchem. The difference between α-arbutin and β-arbutin. [Link]

- Fairir Biotech. (2025-09-09). How does Beta-Arbutin Powder inhibit tyrosinase for radiance? [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Alpha-Arbutin vs. Beta-Arbutin: Which is Better for Your Skin? [Link]

- Harworld. (2025-06-16). α-Arbutin vs.

- Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Antioxidants, 10(7), 1129. [Link]

- Deconstruct. (2021-06-08). Hydroquinone vs. Alpha Arbutin: Benefits, Key Differences & Effectiveness. [Link]

- Easychem. Alpha Arbutin vs Beta Arbutin: Which Whitening Ingredient Delivers Better Results? [Link]

- Kai, H., et al. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression in B16-4A5 and HMV-II Melanoma Cells. Planta Medica, 81(12/13), 1139-1144. [Link]

- Mitchell Brands. (2023-08-29). Decoding Skin Brightening Ingredients: Alpha Arbutin vs. Hydroquinone. [Link]

- Takebayashi, J., et al. (2010). Reassessment of antioxidant activity of arbutin: Multifaceted evaluation using five antioxidant assay systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 473-479. [Link]

- SeoulCeuticals. (2025-02-20). Alpha Arbutin vs Hydroquinone: Which Is Best for Dark Spots? [Link]

- Garcia-Jimenez, A., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS ONE, 12(5), e0177330. [Link]

- Takebayashi, J., et al. (2010). Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 473-479. [Link]

- MDPI. (2021-08-18). Arbutin. [Link]

- Vijay Impex. Beta Arbutin - Skin-Lightening and Brightening Active. [Link]

- Akiu, S., et al. (1988). [Inhibitory effect of arbutin on melanogenesis--biochemical study using cultured B16 melanoma cells]. Nippon Hifuka Gakkai Zasshi.

- Li, R., et al. (2020). Solubility and Data Correlation of β-Arbutin in Different Monosolvents from 283.15 to 323.15 K.

- Skin Beauty. (2026-01-06). Fading Dark Spots: Alpha Arbutin vs. Hydroquinone (The Safer Brightening Ingredient). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Herbal Extracts/Nutritional Supplements. (2025-07-10). How Does Beta Arbutin Inhibit Tyrosinase Competitively? [Link]

- Davis, E. C., & Callender, V. D. (2010). Postinflammatory hyperpigmentation: a review of the epidemiology, clinical features, and treatment options in skin of color.

- ResearchGate. Tyrosinase inhibitory effects of arbutin and α-arbutin. [Link]

- FooDB. Showing Compound hydroquinone-O-β-D-glucopyranoside (FDB030911). [Link]

- ResearchGate. Effect of Arbutin on total antioxidant capacity.

- ResearchGate. (2025-08-07). Reassessment of antioxidant activity of arbutin: Multifaceted evaluation using five antioxidant assay systems. [Link]

- MDPI. (2025-10-15). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. [Link]

- JCAD. Comparative Study on Depigmenting Agents in Skin of Color. [Link]

- Wikipedia. α-Arbutin. [Link]

- ResearchGate. (2025-08-07).

- J-Stage.

- screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. [Link]

- Lingeba. Learn the Science Behind Beta-arbutin and its Whitening Benefits. [Link]

- PubChem. Arbutin. [Link]

- Wang, W., et al. (2023). Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. Molecules, 28(6), 2795. [Link]

- Wang, W., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1649. [Link]

- ResearchGate. Chemical structure of a alpha-arbutin and b beta-arbutin. [Link]

Sources

- 1. Arbutin - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. Arbutin | C12H16O7 | CID 440936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vijayimpex.co.in [vijayimpex.co.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The difference between α-arbutin and β-arbutin [sprchemical.com]

- 7. How does Beta-Arbutin Powder inhibit tyrosinase for radiance? - Fairir Biotech [fairirbiotech.com]

- 8. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beautyofjoseon.com [beautyofjoseon.com]

- 10. jcadonline.com [jcadonline.com]

- 11. cneasychem.com [cneasychem.com]

- 12. nbinno.com [nbinno.com]

- 13. thedeconstruct.in [thedeconstruct.in]

- 14. glutaone.pk [glutaone.pk]

- 15. mitchellbrands.com [mitchellbrands.com]

- 16. Clinical Effects of Arbutin in Patients with Chloasma [jstage.jst.go.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. Thieme E-Journals - Planta Medica Letters / Abstract [thieme-connect.com]

Methodological & Application

Application Note & Synthesis Protocol: 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride

Abstract & Introduction

This document provides a comprehensive guide for the synthesis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol leverages the classical Pinner reaction, a reliable and well-established method for converting nitriles into amidines.[1] This application note is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step protocol, mechanistic insights, safety considerations, and expert troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

The core of this synthesis involves a two-step process initiated by the acid-catalyzed reaction of 2-(3-methoxyphenyl)acetonitrile with an alcohol to form a stable intermediate, the Pinner salt.[2] This salt is subsequently converted to the target amidine hydrochloride through ammonolysis. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yield and purity.[1][2]

Scientific Principle: The Pinner Reaction Pathway

The synthesis of amidines from nitriles is most effectively achieved via the Pinner reaction, first described by Adolf Pinner in 1877.[1][2] The reaction proceeds through an imino ester hydrochloride intermediate, commonly known as a Pinner salt.

The mechanism can be dissected into two primary stages:

-

Formation of the Pinner Salt: The nitrile nitrogen of the starting material, 2-(3-methoxyphenyl)acetonitrile, is first protonated by anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate undergoes a proton transfer to yield the thermodynamically stable ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (the Pinner salt).[3]

-

Ammonolysis: The isolated Pinner salt is a reactive species.[2] When treated with a source of ammonia, such as ammonium chloride in an alcoholic solvent, the ethoxy group of the imidate is displaced by an amino group. This nucleophilic substitution reaction proceeds to form the final product, this compound.

Maintaining anhydrous (moisture-free) conditions throughout the first stage is paramount. The presence of water would lead to the hydrolysis of the Pinner salt, yielding an ester as an undesired byproduct and significantly reducing the overall yield of the target amidine.[2] Furthermore, low temperatures are employed to prevent the thermodynamically driven rearrangement of the Pinner salt into a stable N-alkyl amide.[1]

Visualization of Reaction Mechanism

Caption: Reaction mechanism for the Pinner synthesis.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Required Purity | Supplier Example |

| 2-(3-methoxyphenyl)acetonitrile | 2947-60-6 | 147.18 | >98% | Sigma-Aldrich |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | >99.8% | Fisher Scientific |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | >99.7% | VWR |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | >99.9% | Airgas |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | >99.5% | Sigma-Aldrich |

| 2-(3-Methoxyphenyl)ethanimidamide HCl | 6487-98-5 | 200.67 | N/A (Product) | Fluorochem[4] |

Note: All solvents must be rendered anhydrous before use. Ethanol can be dried over molecular sieves (3Å). Diethyl ether should be freshly distilled from sodium/benzophenone.

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Drying tube (filled with CaCl₂)

-

Ice/salt bath

-

Buchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Schlenk line or vacuum manifold for drying

Synthesis Workflow Visualization

Caption: Step-by-step synthesis workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, and a drying tube.

-

Reagent Addition: To the flask, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 67.9 mmol), 60 mL of anhydrous diethyl ether, and anhydrous ethanol (4.7 mL, 81.5 mmol, 1.2 eq).

-

Cooling: Place the flask in an ice/salt bath and stir the solution until the internal temperature reaches 0°C.

-

HCl Saturation: Bubble anhydrous HCl gas through the stirred solution at a moderate rate. A white precipitate will begin to form. Continue the gas addition until the solution is saturated and the precipitate becomes thick (approx. 30-45 minutes).

-

Reaction: Remove the gas inlet tube, securely seal the flask, and store it in a refrigerator at 4°C for 24 hours to ensure complete precipitation of the Pinner salt.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid twice with 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the isolated Pinner salt under vacuum for 4-6 hours. The typical yield of this intermediate is 85-95%.

Part B: Ammonolysis to this compound

-

Setup: In a 250 mL round-bottom flask, suspend the dried Pinner salt (assuming ~14.0 g, ~61 mmol from the previous step) in 100 mL of anhydrous ethanol.

-

Ammonolysis: Add ammonium chloride (3.6 g, 67.3 mmol, 1.1 eq) to the suspension. Seal the flask and stir the mixture vigorously at room temperature for 12 hours.

-

Work-up: After the reaction period, remove the solid byproduct (ammonium chloride) by vacuum filtration.

-

Concentration: Concentrate the ethanolic filtrate to approximately one-third of its original volume using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath. If precipitation is slow, add anhydrous diethyl ether dropwise until the solution becomes cloudy to induce crystallization.

-

Final Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 40°C to a constant weight.

Data Summary & Expected Results

| Compound | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) | Expected Yield (%) |

| 2-(3-methoxyphenyl)acetonitrile | 147.18 | 67.9 | 1.0 | 10.0 g | - | - |

| Ethanol | 46.07 | 81.5 | 1.2 | 4.7 mL | - | - |

| Ammonium Chloride | 53.49 | 67.3 | 1.1 (to salt) | 3.6 g | - | - |

| 2-(3-Methoxyphenyl)ethanimidamide HCl | 200.67 | - | - | - | 13.63 g | 75-85% |

The final product should be a white to off-white solid.[4] Characterization can be performed using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic and aliphatic protons.

-

¹³C NMR: To verify the carbon skeleton and the characteristic amidine carbon signal.

-

FT-IR: To identify C=N and N-H stretching frequencies.

-

Mass Spectrometry: To confirm the molecular weight of the corresponding free base.

Safety & Handling

This protocol involves hazardous materials and requires strict adherence to safety procedures. Perform all operations in a well-ventilated chemical fume hood.

-

Hazard Identification:

-

Hydrogen Chloride (HCl): Extremely corrosive and toxic. Causes severe skin burns and eye damage. Inhalation can cause respiratory tract irritation.

-

Diethyl Ether: Extremely flammable. May form explosive peroxides upon storage. Harmful if swallowed and may cause drowsiness.

-

This compound: Assumed to be harmful if swallowed and to cause skin and serious eye irritation, similar to other amidine hydrochlorides.[5][6][7]

-

-

Personal Protective Equipment (PPE):

-

Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) at all times.[8]

-

-

Handling Precautions:

-

Work in a fume hood to avoid inhalation of HCl gas and solvent vapors.[8]

-

Ground all equipment when handling diethyl ether to prevent static discharge.

-

Ensure all glassware is dry to prevent violent reactions with moisture-sensitive reagents.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and reaction residues should be collected in appropriately labeled hazardous waste containers.[7]

Troubleshooting & Expert Insights

| Issue | Probable Cause | Recommended Solution |

| Low Final Yield | Moisture Contamination: Hydrolysis of the Pinner salt intermediate to an ester. | Ensure all solvents are rigorously dried. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen). |

| Incomplete Reaction: Insufficient HCl saturation or reaction time. | Ensure the solution is fully saturated with HCl gas. Allow the reaction to proceed for the full recommended time at low temperature. | |

| Oily or Gummy Product | Incomplete Ammonolysis: Presence of unreacted Pinner salt. | Extend the ammonolysis reaction time or gently warm the reaction mixture (e.g., to 40°C) to drive the reaction to completion. |

| Impurities: Presence of the ester byproduct. | Purify the final product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/ether. | |

| Formation of Amide Byproduct | High Temperature: The Pinner salt can rearrange to an N-alkyl amide at elevated temperatures.[1][2] | Strictly maintain low temperatures (0-4°C) during the formation and storage of the Pinner salt. Avoid any excessive heating during work-up. |

References

- Corteva. SAFETY DATA SHEET. (2023-06-21).

- Wikipedia. Pinner reaction.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2014-12-01).

- Organic Chemistry Portal. Pinner Reaction.

- Chem-Station. Pinner Reaction. (2017-06-05).

- Beilstein Journals. A Lewis acid-promoted Pinner reaction. (2013-08-01).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. tapazol.co.il [tapazol.co.il]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Application and Protocol Guide: Synthesis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride via the Pinner Reaction

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(3-methoxyphenyl)ethanimidamide hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The protocol is centered on the Pinner reaction, a classic and reliable method for converting nitriles into amidines via an intermediate imidate salt.[1] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines process optimization and troubleshooting strategies, and specifies analytical methods for product characterization. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Rationale

Amidines are a critical class of organic compounds, frequently incorporated into pharmacologically active molecules due to their ability to act as strong bases and engage in hydrogen bonding. The target molecule, this compound, serves as a key precursor for various heterocyclic systems and more complex molecular architectures.

The Pinner reaction, first reported by Adolf Pinner in 1877, provides an efficient two-stage pathway for this transformation.[1][2] The process involves:

-

Imidate Formation: The acid-catalyzed reaction of a nitrile (3-methoxyphenylacetonitrile) with an alcohol (ethanol) under strictly anhydrous conditions to form an ethyl imidate hydrochloride salt, commonly known as a Pinner salt.[1][2][3]

-

Ammonolysis: The subsequent reaction of the isolated Pinner salt with ammonia to yield the final amidinium hydrochloride product.[4][5][6]

The cornerstone of the Pinner reaction's success is the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl).[2][5][6] This protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and making it susceptible to nucleophilic attack by a relatively weak nucleophile like ethanol.[2][5][6]

Reaction Mechanism

The synthesis proceeds through a well-established two-part mechanism.

Part A: Formation of the Pinner Salt (Ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride)

-

Protonation of Nitrile: Anhydrous HCl protonates the nitrogen atom of 3-methoxyphenylacetonitrile, forming a highly reactive nitrilium ion.[2][5][6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of ethanol attacks the electrophilic carbon of the nitrilium ion.[2][5][6]

-

Proton Transfer & Salt Formation: A subsequent proton transfer results in the formation of the thermodynamically stable ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride salt.[5]

Part B: Ammonolysis to the Amidinium Salt

The isolated imidate salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group of the imidate to form the final, highly stable this compound.

Figure 2: Experimental workflow for the synthesis.

Part A: Synthesis of Ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)

-

Preparation of Anhydrous Ethanolic HCl: In an oven-dried 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to an HCl cylinder, and a drying tube outlet, add 100 mL of anhydrous ethanol. Cool the flask to 0 °C in an ice-salt bath.

-

Scientist's Note: An alternative, often safer, method for generating anhydrous HCl in situ on a lab scale is the slow, dropwise addition of acetyl chloride (1.1 eq) to the chilled ethanol. This avoids handling a gas cylinder.

-

-

Slowly bubble anhydrous HCl gas through the stirred, cold ethanol. [2]Continue until the solution is saturated (approx. 8-10 g of HCl, determined by weight gain). Maintain the temperature below 10 °C throughout the addition, as the dissolution is exothermic.

-

Reaction Initiation: Once the ethanolic HCl is prepared, slowly add 3-methoxyphenylacetonitrile (1.0 eq) to the solution while maintaining the temperature at 0 °C.

-